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Compound of Interest

Compound Name: DPQ

Cat. No.: B032596 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological activities of DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a

potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Properties of DPQ
DPQ is a small molecule inhibitor belonging to the class of dihydroisoquinolinones. Its chemical

and physical properties are crucial for its handling, formulation, and application in both in vitro

and in vivo studies.

Quantitative Data Summary
The key physicochemical properties of DPQ are summarized in the table below for easy

reference.
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Property Value Reference

IUPAC Name
5-(4-piperidin-1-ylbutoxy)-3,4-

dihydro-2H-isoquinolin-1-one
[1]

Synonyms PARP Inhibitor III [2]

CAS Number 129075-73-6 [1][2]

Molecular Formula C₁₈H₂₆N₂O₂ [1][2]

Molecular Weight 302.4 g/mol [1][2]

Melting Point 107-109 °C

Solubility
DMSO: ≥60 mg/mL (198.4

mM)
[3]

Water: Insoluble

Purity ≥99% (Commercially available) [2]

Appearance Solid

InChI Key
RVOUDNBEIXGHJY-

UHFFFAOYSA-N
[1][2]

SMILES
C1CCN(CC1)CCCCOC2=CC=

CC3=C2CCNC3=O
[1]

Spectroscopic Data
Detailed experimental spectra for DPQ are not widely published. However, based on the

analysis of its structural motifs and data from similar compounds, the expected spectroscopic

characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the isoquinolinone core, the methylene groups of the butoxy chain and

the piperidine ring, and the two methylene groups in the dihydroisoquinolinone ring. A broad

singlet corresponding to the amide proton (N-H) would also be anticipated.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl

carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the

piperidinylbutoxy chain.[4][5]

UV-Vis Spectroscopy: In a suitable solvent like ethanol or methanol, the UV-Vis absorption

spectrum of DPQ is expected to exhibit absorption bands characteristic of the substituted

isoquinolinone chromophore.[6][7] The absorption maxima (λmax) are typically observed in

the UV region.[6][7]

Synthesis of DPQ
The synthesis of DPQ involves the construction of the 3,4-dihydro-1(2H)-isoquinolinone core,

followed by the attachment of the 4-(1-piperidinyl)butoxy side chain. Several synthetic

strategies can be employed to prepare the core structure.[8][9][10] A representative synthetic

workflow is outlined below.
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Caption: A generalized workflow for the synthesis of DPQ.
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Experimental Protocol: Representative Synthesis
This protocol is a generalized representation based on common synthetic methodologies for

this class of compounds.

Step 1: Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core

A common method is the Bischler-Napieralski reaction followed by reduction.[11]

Amide Formation: A substituted phenethylamine is acylated with an appropriate acyl chloride

to form the corresponding amide.

Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride

(POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline

intermediate.[11]

Formation of the Lactam: The intermediate is then converted to the 5-hydroxy-3,4-dihydro-

1(2H)-isoquinolinone core through appropriate oxidation and demethylation steps if

necessary.

Step 2: Synthesis of the 1-(4-bromobutyl)piperidine Side Chain

In a suitable solvent such as acetonitrile, piperidine is reacted with an excess of 1,4-

dibromobutane in the presence of a base like potassium carbonate.

The reaction mixture is heated to reflux for several hours.

After cooling, the solvent is removed under reduced pressure, and the residue is purified by

column chromatography to yield 1-(4-bromobutyl)piperidine.

Step 3: O-Alkylation and Final Product Formation

The 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core is dissolved in a polar aprotic solvent

like dimethylformamide (DMF).

A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to

deprotonate the hydroxyl group.
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1-(4-bromobutyl)piperidine is added to the reaction mixture, which is then heated to facilitate

the Williamson ether synthesis.

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction is quenched with water and the product is extracted with an organic solvent like

ethyl acetate.

The organic layer is washed, dried, and concentrated. The crude product is purified by

column chromatography on silica gel to afford pure DPQ.

Step 4: Characterization

The final product's identity and purity are confirmed using standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

Mass Spectrometry: To confirm the molecular weight.

Melting Point Analysis: To assess purity.

Signaling Pathways and Mechanism of Action
DPQ is a potent inhibitor of PARP-1, an enzyme critical for DNA repair.[2][3] Its mechanism of

action has significant implications for cancer therapy and the modulation of inflammatory

responses.

PARP-1 Inhibition and DNA Repair
PARP-1 acts as a DNA damage sensor.[12][13] Upon detecting a single-strand break (SSB) in

DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose)

(PAR) on itself and other nuclear proteins.[14][15] This process, known as PARylation, recruits

other DNA repair proteins to the site of damage to mend the break.[12][16]

DPQ inhibits the catalytic activity of PARP-1.[3] This prevents the synthesis of PAR chains, and

as a result, the recruitment of the DNA repair machinery is stalled. While this is not immediately

lethal to healthy cells, in cancer cells with deficiencies in other DNA repair pathways (such as

those with BRCA1/2 mutations), the unrepaired single-strand breaks accumulate and are
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converted into more lethal double-strand breaks during DNA replication. This leads to genomic

instability and ultimately, cell death, a concept known as synthetic lethality.[17]
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Caption: Signaling pathway of PARP-1 inhibition by DPQ.

Inhibition of NF-κB Mediated Inflammation
Beyond its role in DNA repair, PARP-1 is also involved in regulating inflammatory processes.

Overactivation of PARP-1 can promote the expression of pro-inflammatory genes. DPQ has

been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of

activated B cells) signaling pathway.[18] By inhibiting PARP-1, DPQ can reduce the expression

of pro-inflammatory cytokines like TNF-α and IL-6, thereby attenuating inflammatory

responses.[18] This makes DPQ a valuable tool for studying and potentially treating

inflammatory conditions such as acute lung injury.[18]
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Caption: Inhibition of the NF-κB inflammatory pathway by DPQ.

Experimental Protocols
Preparation of Stock Solutions
Due to its poor water solubility, DPQ must first be dissolved in an organic solvent.

For In Vitro Assays:
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Prepare a high-concentration stock solution of DPQ in dimethyl sulfoxide (DMSO). For

example, a 60 mg/mL stock solution can be prepared.[3]

Store the stock solution at -20°C for long-term storage.

For cell-based assays, dilute the stock solution to the desired final concentration in the cell

culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically

<0.5%).

For In Vivo Animal Studies:

Prepare a stock solution in a suitable vehicle. A common formulation involves dissolving

DPQ in DMSO first, and then diluting it in a mixture of other vehicles like PEG300, Tween

80, and saline or corn oil to improve solubility and bioavailability.[3]

For example, a working solution can be prepared by adding a 60 mg/mL DMSO stock

solution to PEG300, followed by the addition of Tween 80 and finally ddH₂O.[3] The mixed

solution should be prepared fresh before use.[3]

Assay for PARP-1 Inhibition (IC₅₀ Determination)
The inhibitory potency of DPQ is typically determined using a PARP-1 enzymatic assay.

Assay Principle: A colorimetric or fluorescent assay is used to measure the amount of PAR

produced by recombinant PARP-1 enzyme in the presence of NAD⁺ and activated DNA.

Procedure:

Varying concentrations of DPQ are pre-incubated with the PARP-1 enzyme.

The enzymatic reaction is initiated by adding NAD⁺ and histone-coated plates (which

provide the substrate for PARylation) and DNA damage activators.

After a set incubation period, the reaction is stopped.

The amount of PAR produced is quantified using an anti-PAR antibody conjugated to an

enzyme (like horseradish peroxidase) that generates a colorimetric or fluorescent signal.
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The signal intensity is inversely proportional to the inhibitory activity of DPQ.

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of

the DPQ concentration. For DPQ, the IC₅₀ for PARP-1 is approximately 40 nM.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4030864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030864/
https://www.mdpi.com/2073-4409/9/1/41
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://www.medchemexpress.com/dpq.html
https://www.benchchem.com/product/b032596#dpq-chemical-properties-and-synthesis
https://www.benchchem.com/product/b032596#dpq-chemical-properties-and-synthesis
https://www.benchchem.com/product/b032596#dpq-chemical-properties-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032596?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

